molecular formula C9H22BF4P B1366406 Di-tert-butyl(methyl)phosphonium tetrafluoroborate CAS No. 479094-62-7

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Cat. No. B1366406
M. Wt: 248.05 g/mol
InChI Key: BRDLRXCAHKUWJS-UHFFFAOYSA-O
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Description

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C9H22BF4P . It appears as a white to almost white powder or crystal . It has been used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent, which shows an affinity for 5-HT 2B receptor .


Molecular Structure Analysis

The molecular weight of Di-tert-butyl(methyl)phosphonium tetrafluoroborate is 248.05 g/mol . The SMILES string representation of its structure is F [B-] (F) (F)F.C [PH+] (C (C) (C)C)C (C) (C)C .


Chemical Reactions Analysis

Di-tert-butyl(methyl)phosphonium tetrafluoroborate may be used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent . It may also be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis (pinacolato)diboron or bis (neopentyl glycolato)diboron as the boron source .


Physical And Chemical Properties Analysis

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air sensitive . Its melting point is >230 °C .

Scientific Research Applications

Electrochemical Properties in Coordination Polymers

Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been used as a binder in carbon paste electrodes. This application was explored to study the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. The use of this phosphonium salt enhanced the electrode's conductivity and provided a broad electrochemical window, which is essential for studying these properties (Shekurov et al., 2016).

Application in Crystal Engineering

The phosphonium salts, including derivatives of di-tert-butyl(methyl)phosphonium tetrafluoroborate, were utilized in crystal engineering. This involved synthesizing phosphonium aryloxides and studying their interactions with various anions. The structures of these compounds were determined using single-crystal X-ray diffraction, and their potential use in supramolecular synthons was explored (Broder et al., 2002).

Ligand Exchange in Organometallic Chemistry

In organometallic chemistry, di-tert-butylphosphonium-bis-methylide complexes of gold(I) were shown to undergo ligand exchange, forming mixed ligand compounds. High-performance liquid chromatography was employed to identify and separate the components of this equilibrium mixture, demonstrating the versatility of di-tert-butyl(methyl)phosphonium tetrafluoroborate in studying complex reactions in organometallic systems (Jandík & Schmidbaur, 1981).

Supercapacitor Electrolytes

The phosphonium-based ionic liquid variant of di-tert-butyl(methyl)phosphonium tetrafluoroborate was investigated as an electrolyte for supercapacitors. Its electrochemical properties, including high conductivity and stability, make it particularly attractive for use in energy storage devices (Khrizanforov et al., 2019).

Synthesis of Aminophosphonates

Di-tert-butyl(methyl)phosphonium tetrafluoroborate derivatives were also involved in the synthesis of aminophosphonates. These compounds, containing 3,5-di-tert-butyl-4-hydroxyphenyl substituents, were synthesized using various N-nucleophiles. The crystal structure of these aminophosphonates revealed their complex 1H NMR spectra patterns, indicating their potential for further chemical applications (Vagapova et al., 2015).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include not breathing dusts or mists, not eating, drinking or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves/ clothing/ eye protection/ face protection .

properties

IUPAC Name

ditert-butyl(methyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

CAS RN

870777-30-3, 479094-62-7
Record name Di-tert-butyl(methyl)phosphonium tetrafluoroborate
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Record name Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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